N,N-Dimethylacetamide dimethyl acetal

Description

Properties

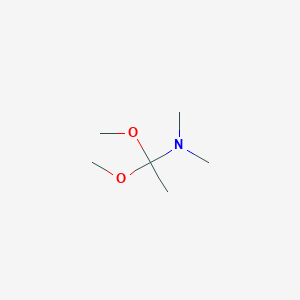

IUPAC Name |

1,1-dimethoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZVZUSVGKOWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172242 | |

| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18871-66-4 | |

| Record name | Dimethylacetamide dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyethyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylacetamide Dimethyl Acetal: Properties, Reactivity, and Applications

Introduction: Unveiling a Versatile Reagent in Organic Synthesis

N,N-Dimethylacetamide dimethyl acetal (DMADA), with the CAS number 18871-66-4, is a valuable and versatile organic compound frequently employed by researchers and drug development professionals.[1][2] Structurally, it is an acetal derivative of N,N-Dimethylacetamide. This colorless to light yellow liquid is recognized for its utility as a potent reagent in a variety of chemical transformations.[3] Its unique reactivity profile allows it to serve as a one-carbon inserting synthon, a methylating agent, and a precursor for the synthesis of complex heterocyclic structures.[4][5] This guide provides an in-depth exploration of its core physical properties, chemical behavior, and practical applications, offering field-proven insights for its effective utilization in a laboratory setting.

Physicochemical Properties: A Comprehensive Data Overview

The utility of any chemical reagent is fundamentally governed by its physical properties. For this compound, a clear understanding of these characteristics is paramount for appropriate handling, reaction setup, and purification. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO₂ | [1][6] |

| Molecular Weight | 133.19 g/mol | [1][3][6][7] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Boiling Point | 118 °C (lit.) | [9][10] |

| Density | 0.911 g/mL at 25 °C (lit.) | [9][10] |

| Refractive Index (n20/D) | 1.411 (lit.) | [1][9][10] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [10] |

| Solubility | Hydrolyzes in water. Soluble in many organic solvents. | [3] |

| Stability | Moisture and light sensitive. | [1][2] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactivity, which is centered around the electrophilic nature of the central carbon atom and the lability of the methoxy groups.

Hydrolysis: A Self-Validating System for Understanding Stability

This compound is sensitive to moisture and will hydrolyze in the presence of water, particularly under acidic conditions. This reaction regenerates N,N-dimethylacetamide and methanol. The mechanism, analogous to general acetal hydrolysis, involves protonation of a methoxy group, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiaminal, which further hydrolyzes to the final products. Understanding this pathway is crucial for ensuring anhydrous conditions when the reagent's integrity is required for a given transformation.

Reaction Workflow: Hydrolysis of this compound

Caption: Hydrolysis pathway of this compound.

Reactions with Nucleophiles: The Cornerstone of its Synthetic Utility

The primary application of this compound lies in its reaction with various nucleophiles. The electrophilic central carbon is susceptible to attack, leading to the displacement of one or both methoxy groups.

-

Formation of Acetamidines: Primary amines react with this compound to form N-substituted acetamidines.[8] This transformation is highly valuable in medicinal chemistry and materials science. The reaction proceeds via nucleophilic attack of the amine on the acetal, followed by the elimination of methanol. A competing side reaction can lead to the formation of an imidate ester. However, performing the reaction in the presence of excess dimethylamine can suppress the formation of the imidate ester, yielding the desired acetamidine as the exclusive product.[8]

-

Synthesis of Enamines: Active methylene compounds, such as ketones and esters, can be condensed with this compound to furnish enamines. These enamines are versatile intermediates for the construction of more complex molecular architectures.

-

Heterocycle Synthesis: The ability of this compound to react with bifunctional nucleophiles makes it a key building block in the synthesis of various heterocyclic compounds. It can act as a one-carbon synthon, facilitating the formation of rings such as pyrimidines and triazines.

Experimental Protocol: Synthesis of N-Substituted Acetamidines

This protocol is a self-validating system for the synthesis of acetamidines from primary amines, optimized to minimize side-product formation. The causality behind the addition of excess dimethylamine is to shift the equilibrium away from the formation of the imidate ester byproduct.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Dimethylamine (2.0 M in THF or as a gas) (excess)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent.

-

Add an excess of dimethylamine to the reaction mixture.

-

Slowly add this compound (1.1 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 60-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure to yield the crude acetamidine.

-

The product can be further purified by distillation or crystallization if necessary, although this method often yields a product of high purity.[8]

Workflow Diagram: Acetamidine Synthesis

Caption: Step-by-step workflow for acetamidine synthesis.

Safety and Handling: A Trustworthy Approach

As a highly flammable liquid with potential health hazards, proper handling of this compound is imperative.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[8] Grounding of equipment is necessary to prevent static discharge.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents. Its sensitivity to moisture and light necessitates storage in a dark, dry environment.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a reagent of considerable utility in organic synthesis. Its well-defined physical properties, coupled with its predictable reactivity towards a range of nucleophiles, make it an invaluable tool for the construction of amides, diacylamines, and various heterocyclic systems.[4] By understanding the mechanistic principles behind its reactions and adhering to stringent safety protocols, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this versatile compound. The provided experimental protocol for acetamidine synthesis serves as a practical example of its application, emphasizing a self-validating approach to achieve high product purity.

References

-

Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of organic chemistry, 76(6), 1683–1691. [Link]

-

ACS Publications. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry. [Link]

-

Fisher Scientific. This compound, 97%, stabilized. [Link]

Sources

- 1. A Synthesis of Acetamidines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 9. A synthesis of acetamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

N,N-Dimethylacetamide dimethyl acetal CAS number 18871-66-4

Similar to the related DMF-DMA, DMADA can react with compounds containing active methylene groups (e.g., ketones) to form enaminones. [18]These enaminones are highly versatile intermediates themselves, serving as precursors for a wide array of more complex molecules, including various substituted heterocycles like pyrroles and pyridines. [18][19]

Experimental Protocol: Synthesis of an N-Substituted Acetamidine

This protocol describes a general, self-validating procedure for the reaction of a primary amine with this compound to yield an acetamidine, a common step in drug development for modifying lead compounds. [] Objective: To synthesize N-aryl or N-alkyl acetamidine from a primary amine.

Materials:

-

This compound (CAS 18871-66-4)

-

Primary amine (e.g., aniline or benzylamine)

-

Anhydrous toluene or other suitable aprotic solvent

-

Anhydrous dimethylamine solution (optional, to suppress imidate ester formation) []* Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to exclude moisture, as DMADA is moisture-sensitive. [5][9]2. Reagent Charging: Under a positive pressure of nitrogen, charge the flask with the primary amine (1.0 equivalent) dissolved in anhydrous toluene.

-

DMADA Addition: Add this compound (1.1 to 1.5 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C for toluene). The progress of the reaction can be monitored by the evolution of methanol and dimethylamine byproducts.

-

Causality Insight: Heating is necessary to drive the elimination of methanol and dimethylamine, pushing the equilibrium toward the product. The use of an anhydrous, aprotic solvent prevents the hydrolysis of the reactant and intermediates. [9][10]5. Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 2-6 hours).

-

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude acetamidine product can be purified by distillation under vacuum or by crystallization from an appropriate solvent system (e.g., hexane/ethyl acetate). For amidines that are difficult to purify by these methods, this direct synthesis offers a pathway to generate pure products in good yields. []

Safety, Handling, and Storage

DMADA is a hazardous chemical that requires careful handling in a controlled laboratory environment. [6][8] Hazard Profile:

-

Flammability: Highly flammable liquid and vapor. [8]Keep away from ignition sources, sparks, and open flames. [6][8]* Toxicity: Toxic if swallowed or in contact with skin, and harmful if inhaled. [6][8]May cause damage to organs. [6]* Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation. [8] Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent formation of aerosols. [6]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [16]* Use spark-proof tools and ground all equipment to prevent static discharge. [8]* Avoid contact with skin, eyes, and clothing. [8]In case of contact, rinse thoroughly with water. [6][8] Storage:

-

Store in a cool, dry, well-ventilated place at 2-8°C. [6][9]* Keep containers tightly sealed and protect from moisture and light. [5]* Store locked up and away from incompatible materials such as strong acids and oxidizing agents. [6][8]

Conclusion

This compound is a potent and versatile reagent whose value extends far beyond that of its parent amide. Its unique reactivity as an electrophilic synthon makes it an indispensable tool for the synthesis of amidines, amides, and a diverse range of heterocyclic structures. For drug development professionals and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential in the rapid construction of novel molecular architectures.

References

- This compound (stabilized with 5-10% Methanol). CymitQuimica.

- This compound 90. Sigma-Aldrich.

- This compound, tech. 90%, stab. Fisher Scientific.

- Exploration of the Reaction Mechanism of DMF-DMA. Liskon Biological.

- This compound(stabilized with 5-10% Methanol). Lab Pro Inc.

- This compound, stabilized. Amazon S3.

- This compound 90 18871-66-4. Sigma-Aldrich.

- SAFETY D

- This compound, tech. 90%, stab. 5 g | Buy Online. LGC Standards.

- CAS 18871-66-4 this compound. BOC Sciences.

- Safety Data Sheet: N,N-dimethylacetamide. Chemos GmbH&Co.KG.

- Exploring N,N-Dimethylacetamide: Properties, Applic

- Convenient preparation of this compound.

- A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.

- Application of N,N-Dimethylformamide dimethyl acetal. ChemicalBook.

- This compound | CAS 18871-66-4. Santa Cruz Biotechnology.

- 18871-66-4 | CAS D

- 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong Chemical Co., Ltd.

- N,N-DIMETHYLACETAMIDE.

- N,N -Dimethylformamide Dimethyl Acetal.

- N,N-Dimethylacetamide: Uses, Prepar

- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing.

Sources

- 1. scbt.com [scbt.com]

- 2. caloongchem.com [caloongchem.com]

- 3. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 4. This compound (stabilized with 5-1… [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, tech. 90%, stab. | Fisher Scientific [fishersci.ca]

- 10. 18871-66-4 | CAS DataBase [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 13. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 14. This compound, tech. 90%, stab. 5 g | Buy Online [thermofisher.com]

- 16. chemos.de [chemos.de]

N,N-Dimethylacetamide dimethyl acetal molecular weight

An In-Depth Technical Guide to N,N-Dimethylacetamide Dimethyl Acetal (DMA-DMA): Properties, Synthesis, and Applications

Introduction

This compound (DMA-DMA), a reactive amide acetal, serves as a versatile and potent reagent in modern organic synthesis. While structurally related to the more commonly known N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMA-DMA offers a unique reactivity profile stemming from its acetal-protected acetyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of DMA-DMA's fundamental properties, synthesis, key applications, and critical safety protocols. Understanding the nuances of this reagent is paramount for its effective and safe utilization in the synthesis of complex molecules, including heterocyclic scaffolds and pharmaceutical intermediates.

Part 1: Core Physicochemical and Structural Properties

The efficacy and reaction kinetics of a reagent are fundamentally governed by its physical and chemical properties. DMA-DMA is a colorless to light yellow liquid that is sensitive to moisture, a critical consideration for its storage and handling.[1][2][3][4] Its molecular weight is 133.19 g/mol .[1][2][3][4][][6][7]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 133.19 g/mol | [2][][7] |

| Molecular Formula | C₆H₁₅NO₂ | [2][][7] |

| CAS Number | 18871-66-4 | [2][][8] |

| IUPAC Name | N-(1,1-dimethoxyethyl)-N-methylmethanamine | [9] |

| Synonyms | 1,1-Dimethoxy-N,N-dimethylethylamine | [8][10] |

| Appearance | Colorless to light yellow clear liquid | [1][9] |

| Density | 0.911 g/mL at 25 °C | |

| Boiling Point | 118 °C | |

| Refractive Index | n20/D 1.411 | |

| SMILES String | COC(C)(OC)N(C)C | |

| InChI Key | FBZVZUSVGKOWHG-UHFFFAOYSA-N | [] |

Part 2: Synthesis and Mechanistic Insights

The preparation of DMA-DMA is a well-established two-step process that is accessible in a standard laboratory setting. The causality behind this synthesis lies in the initial activation of the relatively unreactive amide carbonyl of N,N-dimethylacetamide into a highly electrophilic intermediate, which is then susceptible to nucleophilic attack by methoxide.

A convenient and widely cited laboratory-scale preparation proceeds as follows.[11]

Experimental Protocol: Synthesis of DMA-DMA

Step 1: Formation of the N,N-Dimethylacetamide-Dimethyl Sulfate Complex

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry nitrogen inlet, combine equimolar amounts of N,N-dimethylacetamide (1.0 mol) and dimethyl sulfate (1.0 mol).

-

Expertise & Experience: Dimethyl sulfate is a powerful methylating agent that activates the amide by forming a Vilsmeier-like salt, a highly electrophilic iminium species. This step is crucial as the amide itself is not reactive enough for the subsequent step. Caution: Dimethyl sulfate is extremely toxic and carcinogenic; handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

-

-

Heat the mixture to 70-80 °C with stirring for approximately 3 hours under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice-water bath. The resulting viscous oil is the intermediate complex.

-

Wash the complex sequentially with dry benzene and then dry ether to remove any unreacted starting materials. The wash solvents can be carefully removed via syringe.

-

Remove residual solvent traces under reduced pressure to yield the crude complex.

Step 2: Reaction with Sodium Methoxide to Form DMA-DMA

-

In a separate large, three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 mol) in small pieces to anhydrous methanol.

-

Trustworthiness: The reaction is highly exothermic. The sodium should be added slowly to the cooled methanol to control the reaction rate and prevent ignition of the evolved hydrogen gas.

-

-

Once all the sodium has reacted, cool the resulting sodium methoxide solution to 0-5 °C using an ice-salt bath.

-

Slowly add the N,N-dimethylacetamide-dimethyl sulfate complex from Step 1 to the cooled sodium methoxide solution via the addition funnel with vigorous stirring.

-

Expertise & Experience: This is the key product-forming step where the methoxide ion acts as a nucleophile, attacking the electrophilic carbon of the iminium intermediate twice to form the dimethyl acetal. Maintaining a low temperature is critical to minimize side reactions.

-

-

After the addition is complete, allow the mixture to stir while warming to room temperature.

-

The product is isolated by distillation. Due to the reagent's sensitivity, careful fractional distillation is required to separate the DMA-DMA from methanol and other byproducts. The final product should be stored under an inert atmosphere over molecular sieves.[11]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of DMA-DMA.

Part 3: Key Applications in Synthetic Chemistry

DMA-DMA's utility stems from its ability to act as a masked acetylating and methylating agent, finding use in the construction of various molecular frameworks.

-

Formation of Acetamidines and Imidate Esters: The reaction of DMA-DMA with primary amines is a cornerstone application. This condensation reaction can yield a mixture of acetamidines and imidate esters, with the product distribution being highly dependent on reaction conditions such as temperature and solvent.[] The acetamidine functional group is a key component of many biologically active compounds and can be installed efficiently using this reagent.

-

Synthesis of Heterocycles: DMA-DMA serves as a versatile building block for nitrogen-containing heterocycles. It is employed as a "one-carbon inserting synthon" for creating complex fused ring systems, such as pyrimido[1,2-a][1][8]triazin-6-ones.[2][12] This capability is of significant interest to medicinal chemists involved in library synthesis and lead optimization.

-

Methylating Agent: It can be used as a methylating agent for various hydroxylated heterocyclic compounds.[] This reaction proceeds through a lactam-lactim tautomeric equilibrium, providing an alternative to harsher methylating agents.

Visualization: Key Reaction Pathways

Caption: Primary applications of DMA-DMA in organic synthesis.

Part 4: Quality Control & Analytical Characterization

Verifying the identity and purity of DMA-DMA before use is a self-validating step essential for reproducible and successful experimentation. Due to its moisture sensitivity, degradation can occur, making quality control imperative.

Protocol 1: Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is the most definitive method for structural confirmation.

-

Sample Preparation: Prepare the sample by dissolving a small amount of DMA-DMA in a deuterated solvent (e.g., CDCl₃) in an NMR tube, ensuring anhydrous conditions.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: The expected chemical shifts for the pure compound are distinct. Based on literature precedent for a similar synthesis, the spectrum should show signals corresponding to the different methyl groups.[11] For example, distinct singlets would be expected for the C-CH₃, N-(CH₃)₂, and O-CH₃ protons. The absence of significant water peaks or signals from starting materials confirms purity.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups and the absence of contaminants like water.

-

Sample Preparation: Apply a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the IR spectrum.

-

Analysis: The spectrum should conform to the reference for DMA-DMA.[9] Key features include strong C-O ether stretches (typically in the 1050-1150 cm⁻¹ region) and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) which would indicate hydrolysis.

Part 5: Safety, Handling, and Storage Protocols

DMA-DMA is a hazardous chemical requiring strict safety protocols. Its handling demands a thorough understanding of its toxicological and physical hazards.

| Hazard Category | Description | GHS Statements | Source(s) |

| Physical | Highly flammable liquid and vapor. | H225 | [10][13] |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [10] |

| Irritation | Causes skin irritation and serious eye irritation. | H315, H319 | [8][10] |

| Systemic Effects | May cause respiratory irritation, drowsiness, or dizziness. | H335, H336 | [13] |

| Reproductive | May damage fertility or the unborn child. | H360 | [13] |

| Organ Toxicity | Causes damage to organs. | H370 | [13] |

Mandatory Handling Procedures

-

Ventilation: Always handle DMA-DMA inside a certified chemical fume hood to avoid inhalation of vapors.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles/face shield.[13]

-

Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks. Use spark-proof tools and explosion-proof equipment. Ground all containers and transfer lines to prevent static discharge.[8][10]

-

Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[8]

-

First Aid:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Storage

-

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[8][10]

-

The compound is moisture sensitive; store in a dry location.[2][3] Many suppliers recommend refrigerated storage (2-8°C) in a designated flammables cabinet.[2]

Conclusion

This compound is a high-value reagent for synthetic chemists, offering efficient pathways for the construction of amidines and complex heterocyclic systems. Its utility is directly linked to its high reactivity, which in turn necessitates a rigorous and informed approach to its handling, storage, and use. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently and safely leverage the full potential of DMA-DMA to advance their projects in drug discovery and materials science.

References

-

Chemspace. (n.d.). Unlocking Pharmaceutical Potential: DMF-DMA in Drug Discovery. Retrieved from [Link]

-

Salomon, R. G., & Raychaudhuri, S. R. (1984). Convenient preparation of this compound. The Journal of Organic Chemistry, 49(19), 3659–3660. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

ACS Publications. (n.d.). Convenient preparation of this compound. Retrieved from [Link]

Sources

- 1. This compound (stabilized with 5-1… [cymitquimica.com]

- 2. This compound, tech. 90%, stab. | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. labproinc.com [labproinc.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 97%, stabilized 100 g | Request for Quote [thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, tech. 90%, stab. 5 g | Buy Online [thermofisher.com]

- 13. This compound | 18871-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Synthesis and Preparation of N,N-Dimethylacetamide Dimethyl Acetal

<_- an="" in-depth="" technical="" guide="" on="" the="" synthesis="" and="" preparation="" of="" n,n-dimethylacetamide="" dimethyl="" acetal="" --="">

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of N,N-Dimethylacetamide dimethyl acetal (DMADMA), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the core synthetic methodologies, mechanistic underpinnings, and practical considerations for its preparation. Key topics covered include the prevalent synthetic routes, detailed experimental protocols, purification techniques, and critical safety precautions. The guide emphasizes the causality behind experimental choices, aiming to equip the reader with a robust understanding of the synthesis of this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 1,1-dimethoxy-N,N-dimethylethanamine, is a valuable reagent in organic chemistry, primarily utilized as a potent methylating agent and a precursor for the synthesis of various organic molecules.[] Its utility extends to the formation of amides, diacylamines, and a variety of heterocyclic compounds.[2] DMADMA serves as a crucial one-carbon inserting synthon in the preparation of complex molecules like pyrimido[1,2-a][3][4][5]triazin-6-ones.[2] The high reactivity of amide acetals, including DMADMA, with both nucleophilic and electrophilic reagents makes them powerful tools in the construction of azaheterocycles.[6] This guide will delve into the principal pathways for its synthesis, providing a detailed and practical framework for its preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound predominantly follows a two-step process involving the formation of an intermediate complex from N,N-Dimethylacetamide (DMAc), followed by its reaction with a methoxide source.

Synthesis Route 1: The Dimethyl Sulfate Adduct Method

This is the most commonly cited and robust method for the preparation of DMADMA. It involves the reaction of N,N-Dimethylacetamide with dimethyl sulfate to form a viscous, oily complex, which is then treated with sodium methoxide to yield the final product.[4]

Mechanism:

The synthesis proceeds through two key stages:

-

Formation of the N,N-Dimethylacetamide-Dimethyl Sulfate Complex: N,N-Dimethylacetamide, a polar aprotic solvent, is reacted with dimethyl sulfate.[7][8] The lone pair of electrons on the nitrogen atom of the amide attacks the electrophilic methyl group of dimethyl sulfate, forming a stable, salt-like adduct. This intermediate is a viscous oil.[4]

-

Reaction with Sodium Methoxide: The formed complex is then reacted with a strong base, typically sodium methoxide, in an anhydrous alcohol solvent like methanol. The methoxide ion acts as a nucleophile, attacking the electrophilic carbon of the intermediate, leading to the formation of this compound and sodium methyl sulfate as a byproduct.[4]

Figure 1: Synthetic pathway for this compound.

Alternative Synthetic Approaches

While the dimethyl sulfate method is prevalent, other strategies for the synthesis of amide acetals exist. These include the reaction of nitriles with dialkanolamines, though this often results in lower yields for bicyclic amide acetals.[9] Another approach involves the reaction of N,N-dimethylformamide with dimethyl sulfate and subsequently with solid sodium methoxide, a method also applicable to the synthesis of N,N-dimethylformamide dimethyl acetal.[10]

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the dimethyl sulfate adduct method.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N,N-Dimethylacetamide (DMAc) | 87.12 | 435 g (464 mL) | 5.0 | Anhydrous, freshly distilled |

| Dimethyl Sulfate | 126.13 | 630 g (473 mL) | 5.0 | Caution: Highly toxic and corrosive |

| Sodium Metal | 22.99 | 112.5 g | 4.9 | Handle with care, reactive with water |

| Anhydrous Methanol | 32.04 | 1585 mL | - | Freshly distilled from sodium methoxide |

| Anhydrous Benzene | 78.11 | 350 mL | - | Dried over potassium benzophenone ketyl |

| Anhydrous Diethyl Ether | 74.12 | 500 mL (2 x 250 mL) | - | Freshly distilled from LiAlH4 |

Procedure

Step 1: Formation of the N,N-Dimethylacetamide-Dimethyl Sulfate Complex

-

In a 2-L three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry nitrogen inlet, combine 630 g (5 mol) of dimethyl sulfate and 435 g (5 mol) of N,N-dimethylacetamide.[4]

-

Heat the mixture to 70-80°C using a heating mantle with continuous magnetic stirring for 3 hours.[4]

-

After 3 hours, cool the reaction mixture using an ice-water bath.

-

Wash the resulting viscous oil successively with 350 mL of dry benzene and twice with 250 mL of dry ether.[4] The washings can be conveniently removed using a large syringe.

-

Remove the last traces of the wash solvents under reduced pressure, initially with a water aspirator and then with a mechanical pump.

-

The N,N-dimethylacetamide-dimethyl sulfate complex is obtained as a colorless, viscous oil (approximately 1042 g, 98% yield).[4]

Step 2: Synthesis of this compound

-

In a 5-L three-necked, round-bottom flask equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a condenser topped with a gas inlet for maintaining a dry nitrogen atmosphere, place 1585 mL of anhydrous methanol.[4]

-

Gradually add 112.5 g (4.9 mol) of sodium metal in small pieces (3-5 g each).[4] Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.

-

After all the sodium has reacted, cool the resulting sodium methoxide solution to 1-4°C using an ice-salt-water bath.[4]

-

Slowly add the 1042 g of the N,N-dimethylacetamide-dimethyl sulfate complex to the cooled sodium methoxide solution via the addition funnel over a period of 2-3 hours, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 12 hours.

-

The reaction mixture will contain a precipitate of sodium methyl sulfate.

Work-up and Purification

-

Filter the reaction mixture to remove the precipitated sodium methyl sulfate.

-

The filtrate contains the crude this compound.

-

Purification is achieved by fractional distillation under reduced pressure.[11][12]

-

Collect the fraction boiling at the appropriate temperature and pressure for this compound. The expected yield is approximately 383 g (59%).[4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the different methyl groups in the molecule.[13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O and C-N bonds.

Safety and Handling

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[16] It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled.[16][17]

Precautionary Measures:

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood.[5][18] Use spark-proof tools and explosion-proof equipment.[16] Avoid breathing mist, vapors, or spray and prevent contact with skin, eyes, and clothing.[5][16] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[18]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17] Keep containers tightly closed.[5] The compound is moisture-sensitive and should be stored accordingly.[2]

-

Incompatible Materials: Avoid contact with acids and strong oxidizing agents.[16]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Immediately wash with soap and water and rinse thoroughly.[17] Remove contaminated clothing and shoes. Seek immediate medical attention.[16]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[16]

-

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis. It is a key building block for the synthesis of various heterocyclic compounds.[6] It also serves as an efficient reagent for the synthesis of amidines from primary amines.[] The reaction of DMADMA with primary amines can yield a mixture of an acetamidine and an imidate ester, with the product distribution being dependent on reaction conditions such as temperature and solvent.[] Furthermore, it has been used in the synthesis of amidinated chitin, which can form nanofiber network structures.[]

Conclusion

The synthesis of this compound, primarily through the dimethyl sulfate adduct method, is a well-established and reliable procedure. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and crucial safety information. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can confidently prepare this valuable reagent for its diverse applications in organic synthesis.

References

- Granik, V. G. (1992). Acetals of amides and lactams in the synthesis of heterocyclic compounds. Russian Chemical Reviews, 61(6), 783-808.

- Kantlehner, W., & Speh, P. (1968). Convenient preparation of this compound. Chemische Berichte, 101(1), 41-43.

-

BeanTown Chemical. (2024, July 9). This compound, stabilized Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). N,N-dimethylacetamide Safety Data Sheet. Retrieved from [Link]

- Tanghe, L., & Robert, J. F. (2008). Process for making amide acetals (U.S. Patent No. 1,670,840). U.S.

- Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.

-

Liskon Biological. (2024, April 17). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]

- Google Patents. (n.d.). CN101462977B - Purification method of N, N-dimethylacetamide.

-

Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.

-

Justia Patents. (2005, September 20). Purification of N,N-dimethylacetamide. Retrieved from [Link]

-

WIPO Patentscope. (2004, January 8). WO/2004/002926 PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6929.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

- Google Patents. (n.d.). KR100313669B1 - Process for preparing N, N- dimethylacetamide.

-

ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in.... Retrieved from [Link]

- Google Patents. (n.d.). CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.

-

Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

- Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.

-

OUCI. (n.d.). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

Sources

- 2. This compound, tech. 90%, stab. | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thermofishersci.in [thermofishersci.in]

- 6. Acetals of amides and lactams in the synthesis of heterocyclic compounds | Semantic Scholar [semanticscholar.org]

- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 8. caloongchem.com [caloongchem.com]

- 9. PROCESS FOR MAKING AMIDE ACETALS - Patent 1670840 [data.epo.org]

- 10. Page loading... [guidechem.com]

- 11. CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. researchgate.net [researchgate.net]

- 14. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. fishersci.com [fishersci.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide to N,N-Dimethylacetamide Dimethyl Acetal: Structure, Reactivity, and Synthetic Applications

Abstract

N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) is a versatile and highly reactive amide acetal that serves as a cornerstone reagent in modern organic synthesis. Characterized by its unique structural arrangement, it functions as a potent electrophile, enabling a wide array of chemical transformations. This guide provides an in-depth exploration of DMA-DMA, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, core reactivity, and diverse applications. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its use for constructing amides, diacylamines, and complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool, with a focus on practical application, safety, and protocol validation.

Physicochemical Properties and Structural Elucidation

Chemical Structure and Identification

This compound, systematically named 1,1-dimethoxy-N,N-dimethylethanamine, possesses a central quaternary carbon bonded to a nitrogen atom and two methoxy groups. This structure is the key to its reactivity, as the electron-donating nitrogen and oxygen atoms stabilize the positive charge that develops on the central carbon during nucleophilic attack.

-

Linear Formula: CH₃C(OCH₃)₂N(CH₃)₂

Physical Properties

DMA-DMA is typically supplied as a clear, colorless to pale yellow liquid.[2] It is sensitive to moisture and will hydrolyze in the presence of water, a critical consideration for its storage and handling.[1][2] Due to its moisture sensitivity, it is often stored under an inert atmosphere and at reduced temperatures (2-8°C).[2]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 118 °C | |

| Density | 0.911 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.411 | |

| Flash Point | 8.3 °C | [2] |

| Solubility | Hydrolyzes in water; soluble in many organic solvents | [1][2] |

Spectroscopic Signature

The structure of DMA-DMA can be unequivocally confirmed through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.2 | Singlet | N(CH₃ )₂ |

| ~3.1 | Singlet | OCH₃ | |

| ~1.3 | Singlet | C-CH₃ | |

| ¹³C NMR | ~103.0 | Singlet | C (OCH₃)₂N(CH₃)₂ |

| ~48.0 | Singlet | OC H₃ | |

| ~39.0 | Singlet | N(C H₃)₂ | |

| ~20.0 | Singlet | C-C H₃ | |

| Note: Approximate shifts based on typical values and may vary with solvent. A reference spectrum can be found from sources like SpectraBase.[5] |

Synthesis of this compound

Common Synthetic Routes

The preparation of DMA-DMA is well-established and typically involves a two-step process. The causality behind this choice is the activation of the relatively unreactive amide carbonyl of N,N-dimethylacetamide (DMAc). The first step involves methylation of the amide oxygen to form a highly electrophilic iminium salt intermediate. This is followed by nucleophilic attack by methoxide to generate the final acetal. A common and efficient methylating agent for this purpose is dimethyl sulfate.[6][7]

Workflow for a Typical Synthesis

Caption: High-level workflow for the synthesis of DMA-DMA.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful formation of the product can be monitored by GC and confirmed by NMR, comparing against the reference data in Section 1.3.

-

Reagent Preparation: Under an inert atmosphere (N₂ or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with N,N-dimethylacetamide (1.0 eq).

-

Activation: Cool the flask to 0-5 °C using an ice bath. Add dimethyl sulfate (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Intermediate Formation: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of a viscous liquid or solid precipitate indicates the formation of the iminium salt.

-

Acetal Formation: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the iminium salt mixture from step 3 to the cold sodium methoxide solution. A precipitate of sodium sulfate will form. Maintain the temperature below 10 °C during the addition.

-

Workup and Isolation: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Filter the mixture to remove the inorganic salts.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.

Core Reactivity and Mechanistic Principles

The Amide Acetal: A Potent Electrophile

The reactivity of DMA-DMA is dominated by the electrophilicity of the central carbon atom. In the presence of even mild protic or Lewis acids, one of the methoxy groups can be eliminated as methanol, generating a highly stabilized and reactive oxonium-iminium cation. This cation is readily attacked by a wide range of nucleophiles. This activation pathway is the reason DMA-DMA is a much more effective acylating agent than its parent amide, DMAc.

General Reaction Mechanism with Nucleophiles

The reaction with a generic nucleophile (Nu-H) proceeds via a substitution pathway. The choice of this mechanism is dictated by the stability of the intermediates and leaving groups.

Caption: General mechanism of DMA-DMA with a nucleophile.

Key Synthetic Applications

DMA-DMA is primarily used as a reagent for the synthesis of amides, diacylamines, and various heterocycles.[1][8] Its high reactivity allows these transformations to occur under mild conditions.

Amide and Diacylamine Synthesis

The reaction of DMA-DMA with primary or secondary amines is a straightforward and high-yielding method for amide bond formation. Similarly, it can react with amides or sulfonamides to form diacylamines.[1] This is particularly useful in pharmaceutical development where amide bonds are prevalent.

Heterocycle Construction

DMA-DMA is an invaluable building block for constructing heterocyclic rings. It serves as a "one-carbon inserting synthon," reacting with substrates containing two nucleophilic sites to facilitate cyclization.[8] For example, it is used in the preparation of pyrimido[1,2-a][8][9]triazin-6-ones.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a self-validating system for the synthesis of an N-benzyl acetamide, a common transformation that can be easily monitored by TLC or LC-MS.

-

Setup: In a clean, dry vial, dissolve benzylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF (approx. 0.5 M).

-

Reagent Addition: Add this compound (1.1 eq) to the solution at room temperature with magnetic stirring.

-

Reaction Monitoring: The reaction is typically complete within 1-12 hours at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS. Gentle heating (40 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (methanol, dimethylamine).

-

Purification: The crude amide residue is often of high purity. If required, it can be further purified by silica gel column chromatography or recrystallization.

Safety, Handling, and Storage

Hazard Identification

DMA-DMA is a hazardous chemical and must be handled with appropriate precautions.

-

Flammability: It is an extremely flammable liquid and vapor.[4] Keep away from ignition sources.[4]

-

Toxicity: It is toxic if swallowed or in contact with skin and harmful if inhaled.[4]

-

Handling: Ensure good ventilation and prevent the formation of aerosols.[4] Open and handle the receptacle with care.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4][11]

-

First Aid: In case of skin contact, immediately wash with soap and water.[4] If inhaled, move to fresh air.[4] If swallowed, do not induce vomiting and seek immediate medical help.[4]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Recommended storage temperature is 2-8°C.[1][2]

-

Incompatibilities: It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[1] Keep away from strong acids and oxidizing agents.[13]

-

Stability: Commercial preparations may contain stabilizers like sodium carbonate.[8]

Conclusion

This compound is a powerful and enabling reagent for synthetic chemists. Its predictable reactivity, stemming from its unique amide acetal structure, allows for the efficient and mild formation of amides and the construction of complex heterocyclic frameworks. While its handling requires adherence to strict safety protocols due to its flammability, toxicity, and moisture sensitivity, a thorough understanding of its properties and reaction mechanisms allows researchers to confidently incorporate it into their synthetic strategies. This guide has provided the foundational knowledge, practical protocols, and safety considerations necessary for the effective application of DMA-DMA in research and development.

References

-

Fisher Scientific. This compound, tech. 90%, stab.[Link]

-

Liskon Biological. Exploration of the Reaction Mechanism of DMF-DMA. [Link]

-

BeanTown Chemical. This compound, stabilized - Safety Data Sheet. [Link]

-

Salomon, R. G., & Raychaudhuri, S. R. Convenient preparation of this compound. The Journal of Organic Chemistry. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylacetamide. [Link]

-

LookChem. This compound. [Link]

- Google Patents. A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - CN106083611A.

-

ResearchGate. N,N -Dimethylformamide Dimethyl Acetal. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound, tech. 90%, stab. | Fisher Scientific [fishersci.ca]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 7. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 8. This compound, tech. 90%, stab. 5 g | Contact Us [thermofisher.com]

- 9. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]

- 10. This compound | 18871-66-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chemos.de [chemos.de]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

N,N-Dimethylacetamide dimethyl acetal IUPAC name.

An In-depth Technical Guide to 1,1-dimethoxy-N,N-dimethylethanamine for Advanced Synthesis

Executive Summary

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the versatile chemical reagent commonly known as N,N-Dimethylacetamide dimethyl acetal. The primary objective is to clarify its formal nomenclature and delve into the nuanced aspects of its physicochemical properties, synthesis, reactivity, and applications. The officially recognized IUPAC name for this compound is 1,1-dimethoxy-N,N-dimethylethanamine . Throughout this document, we will explore the mechanistic basis for its utility as a powerful synthon in organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates. By synthesizing field-proven insights with established chemical principles, this guide aims to equip scientists with the knowledge to effectively and safely leverage this reagent in their research and development endeavors.

Nomenclature and Physicochemical Profile

A precise understanding of a reagent begins with its unequivocal identification through systematic nomenclature and a clear profile of its physical and chemical properties.

IUPAC Nomenclature and Common Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1,1-dimethoxy-N,N-dimethylethanamine [1]. This name is derived by identifying the longest carbon chain containing the primary functional group, which is a two-carbon "ethanamine" backbone. The substituents are then named and numbered accordingly: two methoxy groups are located on carbon 1 (1,1-dimethoxy-), and two methyl groups are attached to the nitrogen atom (N,N-dimethyl-).

While the IUPAC name provides absolute clarity, the compound is frequently referenced in literature and commercial catalogs by several synonyms:

Chemical and Physical Data

For practical laboratory use, a summary of the compound's key identifiers and properties is indispensable.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18871-66-4[1][4] |

| Molecular Formula | C₆H₁₅NO₂[1][3] |

| Molecular Weight | 133.19 g/mol [1] |

| IUPAC Name | 1,1-dimethoxy-N,N-dimethylethanamine[1] |

| InChI Key | FBZVZUSVGKOWHG-UHFFFAOYSA-N[1] |

| SMILES | CC(N(C)C)(OC)OC[1][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless to yellow liquid[4][6] |

| Boiling Point | 118 °C (lit.)[7] |

| Density | 0.911 g/mL at 25 °C (lit.)[7] |

| Refractive Index (n²⁰/D) | 1.411 (lit.)[7] |

Synthesis and Commercial Availability

Understanding the synthesis of 1,1-dimethoxy-N,N-dimethylethanamine provides insight into potential impurities and handling requirements. A common laboratory and industrial synthesis involves the reaction of N,N-dimethylacetamide with methanol under acidic conditions[8]. Due to its reactivity, commercial preparations are often stabilized with small amounts of methanol (5-10%) or sodium carbonate to enhance shelf life and prevent degradation[1][4][9].

Caption: Generalized workflow for the synthesis of 1,1-dimethoxy-N,N-dimethylethanamine.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 1,1-dimethoxy-N,N-dimethylethanamine stems from its unique structure, which combines the features of an acetal and an amine. This duality allows it to act as a versatile building block, most notably as a one-carbon inserting synthon and a methylating agent[8][10].

Reactions with Amines: A Dichotomy of Products

The reaction with primary amines is a cornerstone of its application, leading to the formation of acetamidines, which are valuable intermediates in medicinal chemistry. However, the reaction is not always straightforward. The condensation of a primary amine with 1,1-dimethoxy-N,N-dimethylethanamine can yield a mixture of the desired acetamidine and an imidate ester. The product distribution is highly dependent on reaction conditions such as temperature and solvent. Critically, the formation of the imidate ester can be suppressed by performing the reaction in the presence of excess dimethylamine, driving the equilibrium to favor the acetamidine as the exclusive product[].

Caption: Competing reaction pathways for 1,1-dimethoxy-N,N-dimethylethanamine with a primary amine.

Heterocycle Synthesis

The reagent is widely employed in the construction of heterocyclic ring systems, which form the scaffold of countless pharmaceutical agents[8]. It serves as a versatile C2N synthon, reacting with various nucleophilic substrates to build rings. For instance, it is used as a key reagent for the synthesis of pyrimido[1,2-a][7][10][12]triazin-6-ones[7][12]. Its ability to participate in condensation and cyclization reactions makes it an invaluable tool for medicinal chemists[10].

Methylation and Other Reactions

Beyond its role in building carbon-nitrogen bonds, 1,1-dimethoxy-N,N-dimethylethanamine also functions as an effective methylating agent. This is particularly useful for the methylation of hydroxylated heterocycles, often proceeding through a lactam-lactim tautomeric equilibrium[]. Additionally, it has been shown to participate in Claisen-type rearrangement reactions with specific substrates, such as optically active alcohols, demonstrating its broader synthetic potential.

Applications in Drug Discovery and Development

The reactivity profile of 1,1-dimethoxy-N,N-dimethylethanamine makes it directly applicable to the synthesis of biologically active molecules.

Pharmaceutical Intermediates

It is an important intermediate for synthesizing a range of pharmaceuticals. Notable examples include its use in the synthesis of quinolone antibiotics like ofloxacin, the cardiotonic agent milrinone, and other heterocyclic drugs[13]. A study also highlighted its application in synthesizing novel anticancer agents, where the resulting methylated compounds demonstrated significant cytotoxicity against cancer cell lines[10].

Protocol: Selective Synthesis of N-Aryl Acetamidine

This protocol outlines a self-validating procedure for the selective synthesis of an acetamidine from a primary aromatic amine, based on principles designed to suppress imidate ester formation[].

Materials:

-

1,1-dimethoxy-N,N-dimethylethanamine (1.2 equiv)

-

Substituted Aniline (1.0 equiv)

-

Dimethylamine (2.0 M solution in THF, 2.0 equiv)

-

Anhydrous Toluene (solvent)

Experimental Workflow:

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Charging: The substituted aniline (1.0 equiv) is dissolved in anhydrous toluene.

-

Amine Addition: The dimethylamine solution in THF (2.0 equiv) is added to the flask via syringe.

-

Acetal Addition: 1,1-dimethoxy-N,N-dimethylethanamine (1.2 equiv) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 110 °C). The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Workup: The mixture is cooled to room temperature. The solvent and excess volatiles are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel or by crystallization to yield the pure N-aryl acetamidine.

Caption: Step-by-step workflow for the selective synthesis of an N-aryl acetamidine.

Safety and Handling

As a highly reactive and flammable reagent, strict adherence to safety protocols is mandatory when handling 1,1-dimethoxy-N,N-dimethylethanamine.

Table 3: GHS Hazard Information

| Pictogram(s) | Hazard Statement(s) |

| 🔥 GHS02: Flame | H225: Highly flammable liquid and vapor[1][14] |

| ❗ GHS07: Exclamation Mark | H302: Harmful if swallowed[1]H315: Causes skin irritation[14]H319: Causes serious eye irritation[14]H335: May cause respiratory irritation[9][14] |

| ☠️ GHS06: Skull and Crossbones | H311 + H331: Toxic in contact with skin or if inhaled |

| ⚕️ GHS08: Health Hazard | H360: May damage fertility or the unborn child[9]H370/H371/H372: Causes or may cause damage to organs[9][14] |

-

Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat[15]. All metal equipment must be grounded to prevent static discharge[16]. Use non-sparking tools.

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids[15]. Keep containers tightly closed and away from sources of ignition, heat, acids, and strong oxidizing agents[16].

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water[14][17]. For eye contact, rinse cautiously with water for several minutes[16][17]. If inhaled, move the person to fresh air[17]. If swallowed, seek immediate medical attention and do NOT induce vomiting[16].

Conclusion

1,1-dimethoxy-N,N-dimethylethanamine is a high-value reagent whose utility in modern organic and medicinal chemistry is well-established. Its capacity to act as a precursor for amidines, a building block for heterocycles, and a methylating agent makes it a powerful tool in the synthetic chemist's arsenal. A thorough understanding of its reactivity, proper handling, and correct IUPAC nomenclature is essential for its safe and effective application in the laboratory, paving the way for innovations in drug discovery and materials science.

References

-

1,1-Dimethoxyethyl(dimethyl)amine | C6H15NO2 | CID 87835 - PubChem. National Center for Biotechnology Information. [Link]

-

HAZARD SUMMARY - Dimethyl Acetamide. New Jersey Department of Health. [Link]

-

Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal. DC Fine Chemicals. [Link]

Sources

- 1. 1,1-Dimethoxyethyl(dimethyl)amine | C6H15NO2 | CID 87835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - 1,1-Dimethoxy-N [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound, tech. 90%, stab. 5 g | Request for Quote [thermofisher.com]

- 5. This compound, 97%, stabilized | Fisher Scientific [fishersci.ca]

- 6. This compound, 97%, stabilized 100 g | Request for Quote [thermofisher.com]

- 7. 1,1-Dimethoxy-N,N-dimethylethylamine | 18871-66-4 [chemicalbook.com]

- 8. Buy this compound | 18871-66-4 [smolecule.com]

- 9. This compound | 18871-66-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 12. This compound 90 18871-66-4 [sigmaaldrich.com]

- 13. cphi-online.com [cphi-online.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. thermofishersci.in [thermofishersci.in]

An In-depth Technical Guide to N,N-Dimethylacetamide Dimethyl Acetal: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide dimethyl acetal (DMADMA) is a versatile and highly reactive organic reagent with the chemical formula C₆H₁₅NO₂. As a member of the amide acetal class of compounds, it serves as a valuable synthetic tool, primarily recognized for its utility as a potent electrophile and a precursor for the introduction of a dimethylaminomethylene group. This guide provides a comprehensive overview of DMADMA, including its nomenclature, physicochemical properties, synthesis, reaction mechanisms, and diverse applications, with a particular focus on its relevance in contemporary organic synthesis and pharmaceutical drug development.

Nomenclature and Identification

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

Synonyms and IUPAC Name

The systematic IUPAC name for this compound is 1,1-dimethoxy-N,N-dimethylethanamine . However, it is more commonly known by its trivial name, this compound. A comprehensive list of its synonyms is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 1,1-dimethoxy-N,N-dimethylethanamine |

| Common Name | This compound |

| CAS Number | 18871-66-4[1] |

| Molecular Formula | C₆H₁₅NO₂[2] |

| Molecular Weight | 133.19 g/mol [1] |

| InChI Key | FBZVZUSVGKOWHG-UHFFFAOYSA-N[1] |

| SMILES | COC(C)(OC)N(C)C[1] |

| Alternative Names | 1,1-Dimethoxy-N,N-dimethylethylamine, (1,1-Dimethoxyethyl)dimethylamine[3], N-(1,1-Dimethoxyethyl)dimethylamine[4], 1-(Dimethylamino)-1,1-dimethoxyethane[3], DMF Dimethyl Acetyl[3], Dimethylacetamide Dimethyl Acetal[3] |

Trade Names

While often sold under its chemical name, some suppliers may use proprietary trade names. Researchers should consult supplier catalogs for specific product branding. Some major suppliers include Sigma-Aldrich[1], TCI Chemicals[4], Thermo Scientific (formerly Acros Organics)[5], and Fisher Scientific[6].

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of DMADMA is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Clear, colorless to yellow liquid | [4][5][7] |

| Boiling Point | 118-120 °C | [8] |

| Density | 0.911 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.411 | [1] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [1] |

| Solubility | Miscible with most organic solvents. Reacts with water. | |

| Stability | Moisture sensitive. Light sensitive. | [2][9] |

Commercial grades of this compound are typically offered at purities of 90% or higher and are often stabilized with small amounts of methanol or sodium carbonate.[4][7]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves a two-step process starting from N,N-dimethylacetamide.

Step 1: Formation of the Imidate Salt

N,N-dimethylacetamide is first reacted with a strong alkylating agent, such as dimethyl sulfate, to form the corresponding imidate salt, specifically the N,N-dimethylacetamide-dimethyl sulfate complex. This reaction increases the electrophilicity of the carbonyl carbon.

Step 2: Acetal Formation

The resulting imidate salt is then treated with a methoxide source, typically sodium methoxide in methanol, to yield this compound. The methoxide ion attacks the electrophilic carbon of the imidate salt, leading to the formation of the dimethyl acetal.

Reaction Mechanisms and Synthetic Applications

The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles. The key to its reactivity is the facile elimination of a methoxide ion to form a highly electrophilic oxonium ion intermediate, which is then attacked by the nucleophile.

Reaction with Active Methylene Compounds: Enamine and Enaminone Synthesis

One of the most important applications of DMADMA is its reaction with compounds containing active methylene groups (i.e., a CH₂ group flanked by two electron-withdrawing groups). This reaction proceeds via an initial nucleophilic attack of the enolate, formed from the active methylene compound, on the acetal. Subsequent elimination of methanol and dimethylamine leads to the formation of a vinylogous amide, commonly known as an enaminone. These enaminones are valuable intermediates in the synthesis of various heterocyclic systems.

Caption: Generalized mechanism for enamine formation.

Synthesis of Heterocyclic Compounds

The enaminones and other reactive intermediates derived from DMADMA are powerful building blocks for the construction of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.

-

Pyrimidines and Pyridines: DMADMA reacts with 1,3-dicarbonyl compounds to form enamines that can be cyclized with various reagents to produce substituted pyridines and pyrimidines.

-

Quinolones: It serves as a condensing agent in the synthesis of quinolone antibiotics.

-

Indoles: DMADMA is used in the preparation of indoles, a privileged scaffold in medicinal chemistry.

-

Triazines: It acts as a one-carbon inserting synthon in the synthesis of pyrimido[1,2-a][5][7]triazin-6-ones.[1]

Amidine and Imidate Ester Formation

The condensation of primary amines with this compound can lead to a mixture of acetamidines and imidate esters.[10] The product distribution is highly dependent on the reaction conditions such as temperature and solvent, as well as the structure of the primary amine.[10] By conducting the reaction in the presence of excess dimethylamine, the formation of the imidate ester can be suppressed, yielding the acetamidine as the major product.[10]

Methylating Agent

This compound can also function as a methylating agent for various hydroxylated heterocycles, particularly in cases involving a lactam-lactim tautomeric equilibrium.[10]

Experimental Protocols

General Procedure for the Synthesis of Enaminones

A representative experimental protocol for the reaction of an active methylene compound with this compound is as follows:

-

To a solution of the active methylene compound (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF) is added this compound (1.1 - 1.5 eq).

-

The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours, while monitoring the progress of the reaction by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired enaminone.

Caption: A typical experimental workflow for enaminone synthesis.

Applications in Drug Development

The versatility of this compound makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). Its ability to facilitate the construction of complex heterocyclic scaffolds is of particular importance in medicinal chemistry. For instance, it is a key intermediate in the synthesis of certain quinolone antibiotics and other heterocyclic drugs.[11]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[2][9]

Conclusion